molecular formula C12H12N2O B2376082 (1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide CAS No. 62664-21-5

(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide

Cat. No.: B2376082
CAS No.: 62664-21-5
M. Wt: 200.241
InChI Key: ZDWUFNDKQGRCKA-CEOICYJGSA-N
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Description

(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1λ5-pyrazolidin-1-ylium-2-ide is a chemical compound that has been a subject of various synthetic and structural studies. Notably, Chuang & Sharpless (2000) explored the synthesis of pyrazolidin-3-ones via selective opening of in situ generated aziridinium ions, indicating a method for preparing compounds with structures similar to the one (Chuang & Sharpless, 2000). Additionally, Popova et al. (2016) described the synthesis of a potentially tautomeric azomethine imine with structural similarities, highlighting the existence of intermolecular hydrogen bonds in the crystal state (Popova et al., 2016).

Catalytic and Reactivity Studies

The compound’s framework shares similarities with pyrazolium salts and their derivatives, which have been studied for various catalytic and chemical reactivity applications. Schütz, Herdtweck, & Herrmann (2004) reported the synthesis of a palladium pyrazolin-3-ylidene complex and its application in Heck catalysis, demonstrating the potential of such structures in catalysis (Schütz, Herdtweck, & Herrmann, 2004). Dreger et al. (2010) detailed the rearrangement of N-heterocyclic carbenes of pyrazole, leading to substituted 4-aminoquinolines and benzoquinolines, suggesting the reactivity and transformation potential of related compounds (Dreger et al., 2010).

Organic Electronics and Optoelectronic Properties

The structural framework of (1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1λ5-pyrazolidin-1-ylium-2-ide is also relevant in the domain of organic electronics and optoelectronics. Belahlou et al. (2020) synthesized organics conjugate chalcone derivatives and examined their optical properties, demonstrating the relevance of such compounds in material sciences (Belahlou et al., 2020).

Anticancer Research

The compound’s structure is similar to other pyrazolidin derivatives that have been explored for their potential anticancer properties. Gaber et al. (2021) synthesized new derivatives and evaluated their anticancer effect against the breast cancer MCF-7 cell line, indicating the potential medical applications of such structures (Gaber et al., 2021).

Properties

IUPAC Name

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-7,9H,8,10H2/b7-4+,14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWUFNDKQGRCKA-CEOICYJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CC=CC2=CC=CC=C2)N=C1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/[N+](=C\C=C\C2=CC=CC=C2)/N=C1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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